N-[1-(4-ethoxyphenyl)-2-methoxyethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Description
N-[1-(4-ethoxyphenyl)-2-methoxyethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure that includes an ethoxyphenyl group, a methoxyethyl chain, and a dihydro-1,4-dioxine ring, making it an interesting subject for chemical studies.
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)-2-methoxyethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-3-21-13-6-4-12(5-7-13)14(10-19-2)17-16(18)15-11-20-8-9-22-15/h4-7,11,14H,3,8-10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARTVAOZXFKDKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(COC)NC(=O)C2=COCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethoxyphenyl)-2-methoxyethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide typically involves multiple steps:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the preparation of 4-ethoxyphenyl derivatives through the reaction of 4-ethoxyphenol with suitable alkylating agents under basic conditions.
Methoxyethyl Chain Introduction:
Dihydro-1,4-dioxine Ring Formation: The formation of the dihydro-1,4-dioxine ring is a crucial step that involves cyclization reactions, often using diols and appropriate catalysts.
Carboxamide Formation: Finally, the carboxamide group is introduced through the reaction of the intermediate with carboxylic acid derivatives or amides under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethoxyphenyl)-2-methoxyethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the ethoxyphenyl or methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[1-(4-ethoxyphenyl)-2-methoxyethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It could bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: Potential to interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)acetamide: Known for its analgesic properties.
4-ethoxyphenyl methanol: Used in organic synthesis.
2-methoxyethylamine: A building block in chemical synthesis.
Uniqueness
N-[1-(4-ethoxyphenyl)-2-methoxyethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide is unique due to its combination of functional groups and ring structure, which may confer distinct chemical and biological properties not found in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
